molecular formula C15H19N3O B8313663 1-(piperidin-4-yl)-N-methyl-1H-indole-6-carboxamide

1-(piperidin-4-yl)-N-methyl-1H-indole-6-carboxamide

Cat. No.: B8313663
M. Wt: 257.33 g/mol
InChI Key: QDKZHGPQBSLGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperidin-4-yl)-N-methyl-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-methyl-1-piperidin-4-ylindole-6-carboxamide

InChI

InChI=1S/C15H19N3O/c1-16-15(19)12-3-2-11-6-9-18(14(11)10-12)13-4-7-17-8-5-13/h2-3,6,9-10,13,17H,4-5,7-8H2,1H3,(H,16,19)

InChI Key

QDKZHGPQBSLGIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=CN2C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.77 g of N-methyl-1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxamide was dissolved in 30 ml of methanol. Then, 200 mg of 10% palladium carbon was added to the obtained solution. The reaction atmosphere was replaced by hydrogen, and it was then stirred at room temperature. After completion of the reaction, 10% palladium carbon was filtered off from the reaction solution, and the reaction solution was then concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate/methanol), followed by solidification from a mixed solution consisting of ethyl acetate, t-butylmethyl ether, and methanol, so as to obtain 973 mg of the subject compound.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step Three
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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